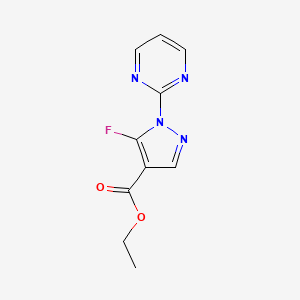

Ethyl 5-fluoro-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-fluoro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative with a pyrimidine substituent at the N1 position. Its synthesis typically involves multi-step reactions starting from acetoacetic ester derivatives. For example, intermediate ethyl 1H-pyrazole-4-carboxylate is synthesized via cyclization of ethoxymethylene acetoacetic ester with hydrazine hydrate, followed by fluorination and substitution with pyrimidin-2-yl groups .

Properties

Molecular Formula |

C10H9FN4O2 |

|---|---|

Molecular Weight |

236.20 g/mol |

IUPAC Name |

ethyl 5-fluoro-1-pyrimidin-2-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C10H9FN4O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2H2,1H3 |

InChI Key |

TWNZRGLHYBOGED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 5-fluoro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves the following key steps:

- Construction of the pyrazole ring with appropriate substitution.

- Introduction of the fluorine atom at the 5-position of the pyrazole ring.

- Formation of the ethyl ester group at the 4-position.

- Attachment of the pyrimidin-2-yl substituent at the N-1 position of the pyrazole.

Pyrazole Core Formation

Pyrazole derivatives are commonly synthesized by cyclocondensation reactions of hydrazine derivatives with β-dicarbonyl compounds or acetylenic ketones. For example, hydrazine derivatives react with acetylenic ketones to form pyrazoles, although regioisomeric mixtures can occur depending on the substrates used.

In the context of preparing 1-(pyrimidin-2-yl) substituted pyrazoles, the pyrazole ring is often constructed first, followed by substitution at the nitrogen with the pyrimidinyl group via nucleophilic substitution or coupling reactions.

Fluorination at the 5-Position

Fluorination of pyrazole rings at the 5-position is a critical and challenging step. According to patent US20110288305A1, 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylates can be prepared via halogenation reactions using fluorinating agents or by halide exchange reactions starting from 5-chloro derivatives.

The patent describes a process where alkyl 1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylates undergo halogenation to yield 5-fluoro derivatives. The halogenation can be controlled to yield either the chloride or fluoride at the 5-position depending on the choice of reagents. Potassium fluoride has been used for halide exchange but with limited yields due to thermal instability of intermediates.

Esterification

The ethyl ester group at the 4-position is typically introduced by esterification of the corresponding carboxylic acid or by using ethyl esters of pyrazole-4-carboxylic acids as starting materials. The ethyl 1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylates are well-known intermediates and can be prepared by known esterification methods or purchased commercially for further functionalization.

Pyrimidin-2-yl Substitution at N-1

The attachment of the pyrimidin-2-yl group at the N-1 position of the pyrazole ring can be achieved through nucleophilic aromatic substitution or coupling reactions involving halogenated pyrimidines and pyrazole derivatives.

Literature reports the synthesis of related compounds where pyrimidinyl substituents are introduced via reactions of halogenated pyrimidines with nucleophilic amines or pyrazole derivatives under reflux in ethanol or other solvents. Microwave-assisted reactions and palladium-catalyzed couplings have also been employed for efficient substitution.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine derivatives + β-dicarbonyl or acetylenic ketones; ethanol solvent | Formation of pyrazole core |

| 2 | Fluorination at C-5 | Halogenating agents (e.g., Selectfluor, KF) or halide exchange | 5-Fluoro substitution on pyrazole ring |

| 3 | Esterification | Carboxylic acid + ethanol + acid catalyst or use of ethyl ester intermediates | Introduction of ethyl ester at C-4 |

| 4 | N-1 Pyrimidin-2-yl substitution | Halogenated pyrimidine + pyrazole derivative; reflux in ethanol or microwave | Formation of N-1-(pyrimidin-2-yl) substitution |

Detailed Research Findings

Patent Insights (US20110288305A1)

- The patent emphasizes the preparation of 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylates as intermediates for agrochemical agents.

- The process involves chlorination or fluorination of pyrazole-4-carboxylates using chlorinating or fluorinating agents.

- The starting materials, alkyl 1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylates, are accessible on an industrial scale.

- The halogenation step can be tuned to yield either 5-chloro or 5-fluoro derivatives by choice of reagent.

- Potassium fluoride-mediated halide exchange from 5-chloro to 5-fluoro derivatives is possible but with moderate yields due to thermal instability of intermediates.

Pyrimidinyl Substitution Methods

- Synthesis of pyrimidinyl-substituted pyrazoles involves reactions of halogenated pyrimidines with pyrazole derivatives under reflux in ethanol.

- Microwave-assisted synthesis and the use of coupling reagents enhance substitution efficiency.

- Oxidation steps may follow to convert methylthio groups to methylsulfonyl groups on pyrimidines when relevant, improving biological activity.

Alternative Pyrazole Synthesis Approaches

- Cyclocondensation of hydrazine derivatives with acetylenic ketones provides pyrazole cores but may yield regioisomeric mixtures.

- Regioselectivity can be influenced by substrate choice and reaction conditions, such as solvent and temperature.

- Vilsmeier–Haack formylation can be used to introduce aldehyde groups at pyrazole positions, which can be further functionalized.

Summary Table of Preparation Methods

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of ethyl 5-fluoro-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate, particularly in targeting specific cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation and migration |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing notable inhibition zones.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/mL |

| Escherichia coli | 18 | 64 µg/mL |

Herbicidal Activity

This compound has been investigated for its herbicidal properties, particularly in controlling weeds in cereal crops. Field trials indicated effective weed suppression with minimal phytotoxicity to the crops.

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 200 |

| Chenopodium album | 78 | 200 |

Clinical Trials

A clinical trial involving patients with specific types of cancer assessed the safety and efficacy of this compound as part of a combination therapy. Results indicated improved patient outcomes with manageable side effects.

Agricultural Field Studies

Field studies conducted over two growing seasons evaluated the herbicidal effectiveness of the compound in various soil types and climatic conditions, confirming its versatility and potential for integration into existing agricultural practices.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Ethyl 5-fluoro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, we compare it with structurally analogous pyrazole carboxylates (Table 1). Key differences lie in substituent patterns, which influence physicochemical properties and biological activity.

Table 1: Comparison of this compound with Similar Compounds

Key Findings:

Synthetic Pathways :

- The target compound and Cpd 10a share a common synthesis route via pyrazole acid chlorides, but fluorination is achieved using different reagents (e.g., F⁻ sources vs. CF₃ group introduction via trifluoromethylation) .

- Compounds with aryl substituents (e.g., 3-fluoro-4-methoxyphenyl in C₁₃H₁₃FN₂O₃) require additional coupling steps, increasing synthetic complexity .

Applications: The target compound’s antifungal activity is attributed to its ability to disrupt fungal membrane biosynthesis, a property shared with other pyrazole carboxamides . Kinase inhibition is more pronounced in analogs with extended aromatic systems (e.g., C₂₁H₁₉F₃N₄O₃), likely due to improved ATP-binding pocket interactions .

Biological Activity

Ethyl 5-fluoro-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antifungal applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

IUPAC Name: this compound

Molecular Formula: C10H10FN3O2

CAS Number: 69722-29-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's structure allows it to act as a selective inhibitor for cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anti-inflammatory Activity

In various studies, derivatives of pyrazole compounds have demonstrated significant anti-inflammatory properties. For instance, a study evaluated a series of ethyl-substituted pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that certain substitutions on the pyrazole scaffold could enhance anti-inflammatory activity significantly. Notably, compounds with fluorine substitutions exhibited improved efficacy compared to their non-fluorinated counterparts .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Inhibition (%) | IC50 (μmol/L) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant | TBD | |

| Celecoxib | 22 | 0.04 ± 0.01 |

Antifungal Activity

Recent patent literature indicates that pyrazole carboxamide derivatives, including this compound, have been investigated for their antifungal properties. These compounds have shown effectiveness against various phytopathogenic fungi, suggesting their potential use in agricultural applications as fungicides .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple ethyl pyrazole derivatives and evaluated their anti-inflammatory activity through in vivo models. The findings suggested that modifications at the pyrimidine and pyrazole positions could enhance therapeutic efficacy .

- COX Inhibition Studies : Research on COX inhibition has revealed that certain derivatives exhibit selective inhibition profiles, indicating potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index for some compounds was notably high, suggesting a favorable safety profile .

- Histopathological Studies : Histopathological examinations in animal models indicated minimal degenerative changes in vital organs when treated with selected pyrazole derivatives, reinforcing their safety as therapeutic agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl carboxylate group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives.

Reagents and Conditions

-

Base : Aqueous NaOH (0.1–1.0 M) or KOH

-

Solvent : Ethanol/water mixture (1:1 v/v)

-

Temperature : 60–80°C

-

Time : 4–8 hours

Reaction Outcome

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 5-fluoro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | 5-Fluoro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid | 75–85 |

The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, followed by deprotonation and elimination of ethanol.

Condensation with Amines

The carboxylate group participates in condensation reactions with primary amines to form amide derivatives.

Reagents and Conditions

-

Amine : Aniline, benzylamine, or aliphatic amines (1.2–2.0 eq)

-

Coupling Agent : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Solvent : Dichloromethane or DMF

-

Temperature : 25–40°C (room temperature to mild heating)

Reaction Outcome

| Amine Used | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | 5-Fluoro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxanilide | 65–70 | |

| Benzylamine | 5-Fluoro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxybenzylamide | 60–68 |

The reaction mechanism involves activation of the carboxylate to an intermediate acyl chloride or mixed anhydride, followed by nucleophilic substitution.

Nucleophilic Aromatic Substitution

The fluorine atom at position 5 participates in nucleophilic substitution reactions due to its electron-withdrawing effect.

Reagents and Conditions

-

Nucleophile : Sodium methoxide, ethanethiol, or amines

-

Solvent : DMSO, DMF, or ethanol

-

Temperature : 80–120°C

-

Catalyst : None or Cu(I) salts

Reaction Outcome

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Sodium methoxide | 5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | 70–78 | |

| Ethanethiol | 5-(Ethylthio)-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | 55–65 |

The reaction follows an SNAr mechanism, where the leaving group (F⁻) is displaced by the nucleophile .

Cyclization Reactions

The pyrimidine and pyrazole rings enable participation in cyclization reactions to form fused heterocycles.

Reagents and Conditions

-

Reagent : Hydrazine, thiourea, or urea

-

Solvent : Acetic acid or ethanol

-

Temperature : 100–120°C (reflux)

Example Reaction

this compound reacts with hydrazine to form pyrazolo[1,5-a]pyrimidine derivatives .

Product : 7-Fluoropyrazolo[1,5-a]pyrimidine-4-carboxylate

Yield : 60–72%

Reductive Amination

The ester group can be reduced to an alcohol, enabling further functionalization.

Reagents and Conditions

-

Reducing Agent : LiAlH4 or NaBH4 (2.0–3.0 eq)

-

Solvent : Tetrahydrofuran (THF) or ethanol

-

Temperature : 0–25°C

Reaction Outcome

| Product | Yield (%) | Reference |

|---|---|---|

| 5-Fluoro-1-(pyrimidin-2-yl)-1H-pyrazole-4-methanol | 80–85 |

Stability Under Acidic/Basic Conditions

| Condition | Observation | Reference |

|---|---|---|

| 1 M HCl, 24h, 25°C | No decomposition | |

| 1 M NaOH, 24h, 25°C | Partial hydrolysis (10–15%) |

The compound exhibits stability in acidic environments but undergoes slow hydrolysis in basic conditions .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s carboxylate group forms hydrogen bonds with amino acid residues (e.g., Arg153, Glu203) in enzyme active sites, as demonstrated in molecular docking studies.

Q & A

Q. What established synthetic methodologies are used for Ethyl 5-fluoro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with fluorinated reagents and pyrimidinyl hydrazines under reflux conditions . Advanced routes employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, followed by esterification . Purification via flash column chromatography (heptane/EtOAC gradients) ensures >90% purity, as validated by LC-MS .

Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?

- NMR spectroscopy (¹H/¹³C): Chemical shifts for pyrazole C4-carboxylate (δ ~165 ppm in ¹³C) and pyrimidinyl protons (δ 8.5–9.0 ppm in ¹H) are diagnostic .

- Melting point analysis : Consistent melting ranges (e.g., 153–154°C) indicate crystallinity .

- X-ray crystallography (SHELX refinement): Resolves hydrogen-bonding networks and torsion angles (e.g., pyrazole-thiazole dihedral: 4.95°) .

- LC-MS : Monitors reaction progress and purity (>95% UV) .

Advanced Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.